2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-substituted benzimidazole with an appropriate hydrazide derivative in the presence of a base to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives, substituted chlorobenzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the chlorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core and chlorobenzyl group but lacks the sulfanyl and acetohydrazide moieties.
2-(trifluoromethyl)benzimidazole: Shares the benzimidazole core and trifluoromethyl group but lacks the chlorobenzyl and acetohydrazide moieties.
N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide: Shares the acetohydrazide moiety and trifluoromethyl group but lacks the benzimidazole core and chlorobenzyl group.
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzimidazole core, chlorobenzyl group, sulfanyl linkage, and acetohydrazide moiety allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H18ClF3N4OS |
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Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4OS/c25-18-11-9-16(10-12-18)14-32-21-8-4-3-7-20(21)30-23(32)34-15-22(33)31-29-13-17-5-1-2-6-19(17)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+ |
InChI Key |
MMZPAWRSPYWPQZ-VFLNYLIXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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